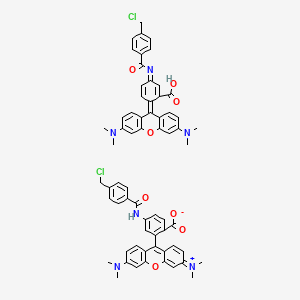

4-(5)-(((4-ChloroMethyl)Benzoyl)AMino)TetraMethylrhodaMine

説明

This xanthylium-derived compound features a central xanthene core substituted with dimethylamino groups at positions 3 and 6, a carboxyphenyl group at position 9, and a 4-(chloromethyl)benzoylamino moiety at either position 4 or 5 of the phenyl ring. The inner salt structure arises from the balance between the cationic xanthylium core and the deprotonated carboxylate group.

特性

IUPAC Name |

6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[4-(chloromethyl)benzoyl]iminocyclohexa-1,4-diene-1-carboxylic acid;4-[[4-(chloromethyl)benzoyl]amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C32H28ClN3O4/c1-35(2)22-10-13-25-28(16-22)40-29-17-23(36(3)4)11-14-26(29)30(25)27-15-21(9-12-24(27)32(38)39)34-31(37)20-7-5-19(18-33)6-8-20;1-35(2)22-10-13-25-28(16-22)40-29-17-23(36(3)4)11-14-26(29)30(25)24-12-9-21(15-27(24)32(38)39)34-31(37)20-7-5-19(18-33)6-8-20/h5-17H,18H2,1-4H3,(H-,34,37,38,39);5-17H,18H2,1-4H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLXSTSUAPKXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)NC(=O)C5=CC=C(C=C5)CCl)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)C4=CC=C(C=C4)CCl)C=C3C(=O)O)C5=C(O2)C=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H56Cl2N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1108.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt typically involves multi-step organic reactions. Starting with the appropriate xanthene dye precursor, a series of chloromethylation, carboxylation, and amination reactions are performed under controlled conditions. Specific catalysts and solvents are used to enhance reaction efficiency and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis using continuous flow reactors to maintain optimal reaction conditions and improve scalability. Purification is often achieved through crystallization and chromatography techniques to ensure high purity of the final product.

化学反応の分析

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: : Typically occurs in the presence of strong oxidizing agents.

Reduction: : Can be achieved using reducing agents such as sodium borohydride.

Substitution: : Chloromethyl groups in the compound are reactive sites for nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents include sodium hydroxide, hydrochloric acid, and organic solvents such as methanol and dichloromethane. Reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete reaction without decomposition.

Major Products: The major products formed from these reactions depend on the reaction conditions. For example, substitution reactions may yield derivatives with different functional groups, enhancing the compound's utility in various applications.

科学的研究の応用

Overview

9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt, commonly referred to as CytoTrace™ Orange CMTMR , is a fluorescent dye with significant applications in biological and biomedical research. Its unique chemical structure endows it with properties that make it suitable for various experimental setups, particularly in cell tracking and imaging studies.

Cell Tracking

CytoTrace™ Orange CMTMR is primarily utilized for tracking live cells in vitro and in vivo. The dye is cell-permeant and retains within cells for extended periods, making it ideal for studies involving:

- Cell Migration : Researchers can visualize the movement of cells over time, which is crucial in understanding processes like wound healing and cancer metastasis.

- Cell Division : The dye is passed to daughter cells during division, allowing for the tracking of lineage and proliferation rates.

Fluorescence Microscopy

The compound exhibits strong fluorescence with excitation/emission maxima at 541/565 nm, respectively. This property makes it suitable for:

- Imaging Studies : It can be used in fluorescence microscopy to visualize cellular structures and dynamics.

- Multi-color Experiments : When used alongside other fluorescent markers, it allows for complex imaging studies involving multiple cellular processes.

Tumor Spheroid Growth Studies

CMTMR has been employed to estimate the growth of implanted tumor spheroids. This application is vital in cancer research as it helps in assessing the efficacy of therapeutic agents on tumor growth and behavior.

Flow Cytometry

Due to its fluorescent properties, CMTMR can be utilized in flow cytometry for analyzing cell populations based on specific characteristics such as size, granularity, and fluorescence intensity.

Case Studies

作用機序

This compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, the molecule absorbs energy and re-emits it as visible light, making it an effective marker. Molecular targets typically involve cellular components like proteins and nucleic acids, which the compound binds to, enabling visualization under fluorescent microscopes.

類似化合物との比較

Comparison with Structurally Similar Xanthylium Derivatives

2.1. Functional Group Variations

- Violamine R (CAS 10213-95-3) Structure: 9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfophenyl)amino]xanthylium, inner salt. Key Differences: Replaces the chloromethylbenzamide group with sulfophenyl and methylphenylamino substituents. Impact: The sulfonic acid group enhances hydrophilicity, making Violamine R suitable for aqueous applications (e.g., acid dyes for textiles). In contrast, the chloromethyl group in the target compound offers reactivity for covalent bonding, useful in probe synthesis .

- Xanthylium Derivative (CAS 261351-46-6) Structure: 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-xanthylium, inner salt. Key Differences: Substitutes the benzotriazole moiety for the chloromethylbenzamide group and uses diethylamino instead of dimethylamino groups. Impact: The benzotriazole group confers UV stability and fluorescence quenching properties, while diethylamino groups increase lipophilicity, favoring membrane penetration in biological staining .

2.2. Counterion and Salt Forms

Aluminum Salt Chloride (CAS 12227-77-9)

- Structure : Aluminum complex of a xanthylium chloride derivative.

- Key Differences : Incorporates aluminum as a counterion instead of an inner salt.

- Impact : The aluminum salt enhances stability in industrial dye formulations but reduces solubility in organic solvents compared to the inner salt form of the target compound .

- Hydroxide Salt (CAS 13082-47-8) Structure: 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-xanthylium hydroxide. Key Differences: Uses a hydroxide counterion and diethylamino substituents. Impact: The hydroxide form increases aqueous solubility, whereas the target compound’s inner salt balances polar and nonpolar solubility, broadening its utility in mixed-solvent systems .

Physicochemical and Functional Properties

- Violamine R’s sulfonate group may reduce fluorescence quantum yield due to increased solvent interactions .

生物活性

9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt, commonly referred to as CytoTrace™ Orange CMTMR, is a fluorescent dye widely used in biological research. Its unique properties allow it to permeate cell membranes and label cells for various applications, including tracking cell division and migration. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C32H28ClN3O4

- Molecular Weight : 554.0 g/mol

- CAS Number : 323192-14-9

- Excitation/Emission Maxima : 541 nm / 565 nm

- Solubility : Soluble in DMSO

CytoTrace™ Orange CMTMR functions primarily as a vital fluorescent dye. Upon entering cells, it binds to cellular components and is retained during cell division, allowing for the tracking of progeny cells. The carboxyl group enhances its solubility and interaction with biological molecules, while the dimethylamino groups contribute to its cell-permeability.

Biological Applications

The compound has been utilized in various biological assays:

- Cell Tracking : It is employed to trace the lineage of cells in developmental biology studies.

- Tumor Growth Assessment : Researchers have used CMTMR to estimate the growth of tumor spheroids, providing insights into cancer biology.

- Cell Viability Studies : Its fluorescence properties allow for the assessment of cell viability and proliferation over extended periods (up to 72 hours) .

Case Study 1: Tumor Spheroid Growth

In a study assessing tumor spheroid growth, CMTMR was used to label cancer cells before implantation into a three-dimensional culture system. The retention of fluorescence allowed researchers to monitor tumor growth dynamics over time, providing valuable data on cellular interactions within tumor microenvironments.

Case Study 2: Cell Migration Studies

Another significant application involved using CMTMR in a wound healing model. The dye facilitated the visualization of migrating cells towards a wound site, enabling researchers to quantify migration rates and understand the underlying mechanisms of cellular motility.

Case Study 3: Neutrophil Activity

Research highlighted that derivatives of compounds similar to CMTMR exhibited anti-inflammatory properties by inhibiting neutrophil degranulation at low concentrations (IC50 values around 2.0 µM). This suggests potential therapeutic applications for compounds related to CMTMR in inflammatory diseases .

Comparative Analysis Table

| Property | CytoTrace™ Orange CMTMR | Other Fluorescent Dyes |

|---|---|---|

| Molecular Weight | 554.0 g/mol | Varies (e.g., FITC ~389 g/mol) |

| Excitation Maxima | 541 nm | Varies (e.g., GFP ~488 nm) |

| Emission Maxima | 565 nm | Varies (e.g., RFP ~610 nm) |

| Cell Retention Duration | >72 hours | Typically shorter |

| Applications | Cell tracking, tumor studies | General imaging, flow cytometry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。